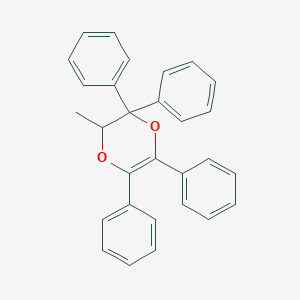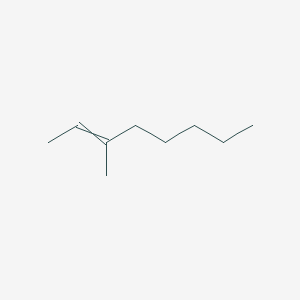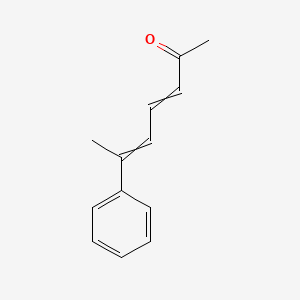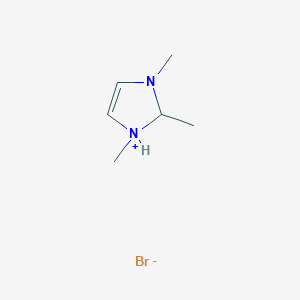
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound may have unique properties due to the presence of both a cyano group and an ethoxycarbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide and sodium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification and nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate may have applications in various fields:
Chemistry: As an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate would depend on its specific interactions with molecular targets. The cyano group may interact with enzymes or receptors, while the ester group could be hydrolyzed to release the corresponding alcohol and carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3-methylbutanoate: Similar structure but lacks the ethoxycarbonyl group.
2-Cyanoethyl acetate: Contains a cyano group and an ester group but has a different carbon backbone.
Uniqueness
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate is unique due to the presence of both a cyano group and an ethoxycarbonyl group, which may confer distinct chemical and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
112473-63-9 |
|---|---|
Formule moléculaire |
C11H16NO4- |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
2-(2-cyanoethyl)-2-ethoxycarbonyl-3-methylbutanoate |
InChI |
InChI=1S/C11H17NO4/c1-4-16-10(15)11(8(2)3,9(13)14)6-5-7-12/h8H,4-6H2,1-3H3,(H,13,14)/p-1 |
Clé InChI |
NFJHOXIRCKKEGN-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(CCC#N)(C(C)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)








![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
